2-Tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones Quinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylphenol and dipropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction mixture is stirred and heated to promote the formation of the desired product.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction and improve yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties.
Scientific Research Applications
2-Tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinone structure makes it a valuable tool in studying redox reactions and cellular respiration.
Medicine: Quinone derivatives are known for their anticancer and antimicrobial properties, making this compound a potential candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components through redox reactions. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis or cell death. This mechanism is particularly relevant in its potential anticancer activity, where it targets cancer cells and disrupts their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione stands out due to its unique tert-butyl and dipropylamino substituents, which confer distinct chemical and biological properties. These substituents enhance its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-tert-butyl-5-(dipropylamino)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-6-8-17(9-7-2)13-11-14(18)12(10-15(13)19)16(3,4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQGZMCJLLPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=O)C(=CC1=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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